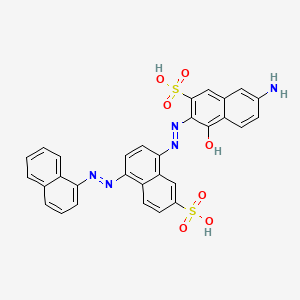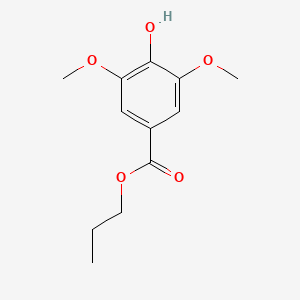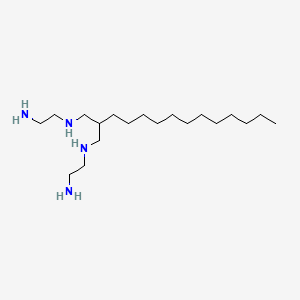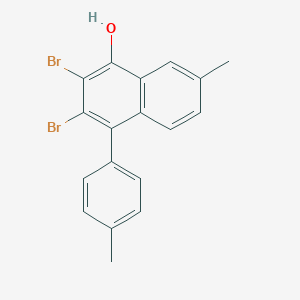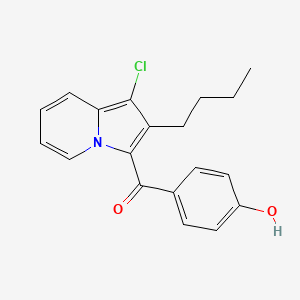![molecular formula C9H14Cl2N4 B14452618 (4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine CAS No. 76108-81-1](/img/structure/B14452618.png)
(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine is a compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine typically involves nucleophilic substitution reactions. One common method is the reaction of 2,4,6-trichloro-1,3,5-triazine with an appropriate amine under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or chloroform, and a base like sodium hydroxide or potassium carbonate is used to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where the chlorine atoms on the triazine ring are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, when reacted with an amine, the product is a substituted triazine derivative with the amine group replacing one of the chlorine atoms .
Scientific Research Applications
Chemistry
In chemistry, (4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of other triazine derivatives, which are important in the development of dyes, herbicides, and pharmaceuticals .
Biology and Medicine
In biology and medicine, this compound has been studied for its potential use as a drug precursor. Triazine derivatives are known for their antimicrobial and anticancer properties, and this compound is no exception .
Industry
Industrially, the compound is used in the production of flame retardants and UV stabilizers. Its ability to form stable complexes with various substrates makes it valuable in the manufacture of materials that require enhanced durability and resistance to degradation .
Mechanism of Action
The mechanism of action of (4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine involves its interaction with nucleophilic sites on target molecules. The triazine ring acts as an electrophilic center, allowing the compound to react with nucleophiles such as amines, thiols, and hydroxyl groups. This interaction can lead to the formation of stable covalent bonds, which is the basis for its use in various applications .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of (4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine.
4,6-Dichloro-1,3,5-triazine-2-amine: Another triazine derivative with similar chemical properties.
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust chemical performance and stability under various conditions .
Properties
CAS No. |
76108-81-1 |
|---|---|
Molecular Formula |
C9H14Cl2N4 |
Molecular Weight |
249.14 g/mol |
IUPAC Name |
4,6-dichloro-N-(2-methylpentan-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H14Cl2N4/c1-4-5-9(2,3)15-8-13-6(10)12-7(11)14-8/h4-5H2,1-3H3,(H,12,13,14,15) |
InChI Key |
NVWABGIEYVKRIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)NC1=NC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide](/img/structure/B14452539.png)
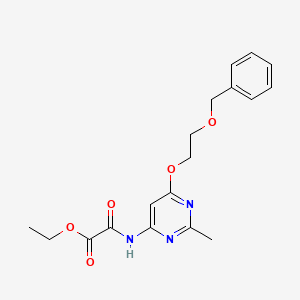
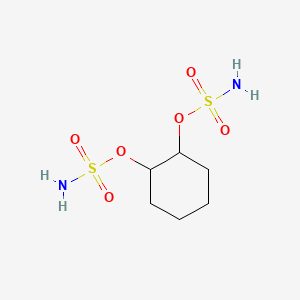
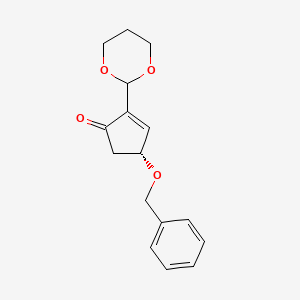

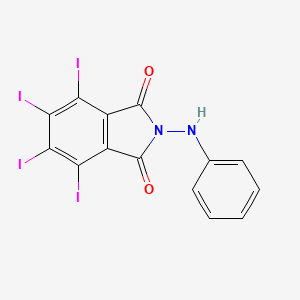


![2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14452581.png)
